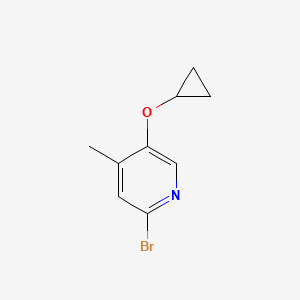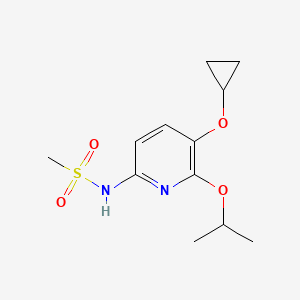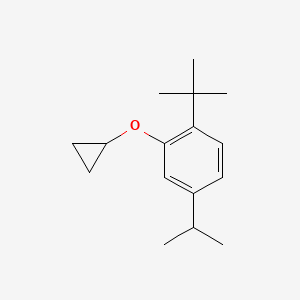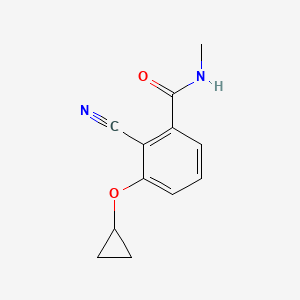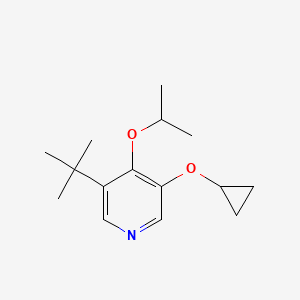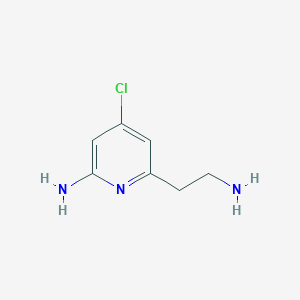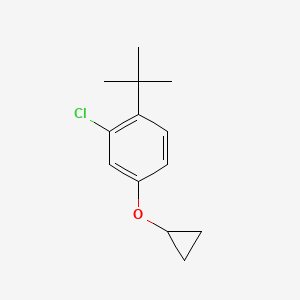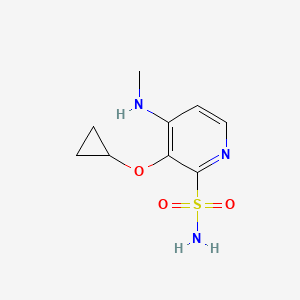
3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylamino group, and a pyridine-2-sulfonamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide groups. One common method involves the use of sulfonyl chlorides and amines under mild reaction conditions . The reaction can be catalyzed by various agents, including copper catalysts, to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency . Additionally, the use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the compound meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various sulfonyl and amine derivatives, which can be further utilized in different chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine sulfonamides and triazolo-pyridine sulfonamides, which share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets 3-Cyclopropoxy-4-(methylamino)pyridine-2-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of the cyclopropoxy group, in particular, adds to its chemical stability and potential for diverse applications .
Eigenschaften
Molekularformel |
C9H13N3O3S |
|---|---|
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-(methylamino)pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-11-7-4-5-12-9(16(10,13)14)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,13,14) |
InChI-Schlüssel |
POUYXHGUNNMGLD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=NC=C1)S(=O)(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


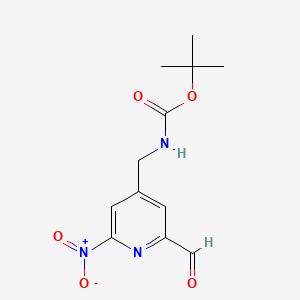


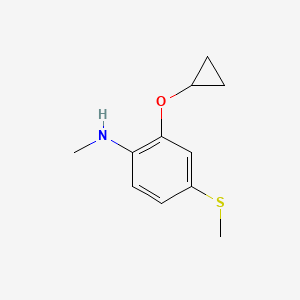
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
